molecular formula C15H10ClN3S B14428002 N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine CAS No. 84304-49-4

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine

Cat. No.: B14428002
CAS No.: 84304-49-4
M. Wt: 299.8 g/mol
InChI Key: YKXFZGUIICPGCN-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a thiadiazole ring, which is known for its wide range of pharmacological properties, including antiviral, antibacterial, and antifungal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine typically begins with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same steps as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antiviral, antibacterial, and antifungal agent.

    Medicine: Explored for its potential therapeutic effects against various diseases, including tuberculosis and viral infections.

Mechanism of Action

The mechanism of action of N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine involves its interaction with specific molecular targets. It is believed to inhibit the growth of microorganisms by interfering with their DNA synthesis and cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine is unique due to its thiadiazole ring, which imparts distinct biological activities compared to its oxadiazole counterparts. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

84304-49-4

Molecular Formula

C15H10ClN3S

Molecular Weight

299.8 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine

InChI

InChI=1S/C15H10ClN3S/c16-13-8-6-12(7-9-13)14-18-19-15(20-14)17-10-11-4-2-1-3-5-11/h1-10H

InChI Key

YKXFZGUIICPGCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=NN=C(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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